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Ecgonine methyl ester, (N-methyl-d3)-

Cat. No.: B3064612
CAS No.: 136765-34-9
M. Wt: 202.27 g/mol
InChI Key: QIQNNBXHAYSQRY-ZZNOJACOSA-N
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Description

Contextual Significance of Stable Isotope Labeled Compounds in Analytical Chemistry

Stable isotope labeled compounds are indispensable tools in modern analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comresearchgate.net These compounds have atoms replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This isotopic substitution creates a unique mass signature without altering the compound's chemical and physical properties. moravek.com

In quantitative analysis, especially when coupled with mass spectrometry, stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard for internal standards. scioninstruments.comscispace.com An internal standard is a compound added in a known quantity to a sample before analysis. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.comtexilajournal.com Because a stable isotope-labeled internal standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization, it can effectively compensate for matrix effects and fluctuations in the analytical process, leading to highly accurate and precise quantification. texilajournal.comclearsynth.com This enhanced precision is crucial in diverse fields including pharmaceutical research, environmental monitoring, and clinical diagnostics. moravek.comclearsynth.com

Overview of Ecgonine (B8798807) Methyl Ester as an Analytical Reference Material

Ecgonine methyl ester is a primary metabolite of cocaine, formed by the hydrolysis of the benzoyl group. wikipedia.orgnih.gov Its detection in biological fluids, such as urine, is a key indicator of cocaine use. nih.govsigmaaldrich.com The deuterated form, Ecgonine methyl ester, (N-methyl-d3)-, is specifically synthesized to serve as an internal standard for the quantification of its non-labeled counterpart in forensic and clinical toxicology. sigmaaldrich.comcerilliant.com

This certified reference material is particularly suited for isotope dilution methods used in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) applications. sigmaaldrich.comcerilliant.com When added to a biological sample, Ecgonine methyl ester, (N-methyl-d3)- co-elutes with the endogenous ecgonine methyl ester, but is detected at a different mass-to-charge ratio (m/z). texilajournal.com This allows for the precise calculation of the analyte's concentration by comparing the signal intensities of the labeled and unlabeled compounds.

Below is a table detailing the chemical properties of Ecgonine methyl ester, (N-methyl-d3)-.

Property Value
CAS Number 136765-34-9 sigmaaldrich.com
Molecular Formula C₁₀H₁₄D₃NO₃ sigmaaldrich.com
Molecular Weight 202.27 g/mol sigmaaldrich.com
Synonyms Ecgonine methyl ester-d3 sigmaaldrich.com

Research Landscape for Deuterated Analogs in Chemical Analysis

The use of deuterated analogs as internal standards is a widespread and well-established practice in analytical chemistry, with applications spanning numerous scientific disciplines. clearsynth.com In pharmaceutical development, they are essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of drugs. moravek.com Environmental scientists utilize these compounds to trace pollutants and their degradation products in complex matrices like soil and water with high accuracy. moravek.com In the field of proteomics and metabolomics, stable isotope labeling allows for the precise quantification of proteins and metabolites, providing insights into biological pathways and disease mechanisms. symeres.commoravek.com

The development of methods for the simultaneous analysis of multiple analytes often relies on a suite of deuterated internal standards. For instance, in forensic toxicology, a single method might be used to quantify cocaine and several of its metabolites, including benzoylecgonine (B1201016) and ecgonine methyl ester, each with its corresponding deuterated analog as an internal standard. nih.gov This approach ensures the robustness and reliability of the analytical procedure. clearsynth.com The continuous synthesis of new deuterated standards is driven by the need to detect and quantify an ever-expanding range of compounds with greater sensitivity and specificity. nih.gov

The table below presents findings from a study utilizing deuterated analogs for the simultaneous analysis of cocaine and its metabolites.

Analyte Deuterated Internal Standard Mass Monitored (Analyte) Mass Monitored (Internal Standard) Minimum Linear Range
Cocaine (COC) Cocaine-d5 303 308 0.05-2.0 mg/L
Derivatized Benzoylecgonine (BE) Benzoylecgonine-d3 331 334 0.10-4.0 mg/L
Derivatized Ecgonine Methyl Ester (EME) Ecgonine methyl ester-d3 321 324 0.10-4.0 mg/L

Data adapted from a study on the simultaneous determination of cocaine and its metabolites in blood and urine. nih.gov

Table of Compounds

Compound Name
Ecgonine methyl ester, (N-methyl-d3)-
Ecgonine methyl ester
Cocaine
Benzoylecgonine
Anhydroecgonine (B8767336) methyl ester
Tropinone
Pseudococaine
Ecgonine
Pseudoecgonine (B1221877) methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B3064612 Ecgonine methyl ester, (N-methyl-d3)- CAS No. 136765-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-ZZNOJACOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894098
Record name (N-methyl-D3)-Ecgonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-34-9
Record name Ecgonine methyl ester, (N-methyl-D3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (N-methyl-D3)-Ecgonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECGONINE METHYL ESTER, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6Z8WPQ4UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Isotopic Incorporation Research

Synthetic Pathways for Ecgonine (B8798807) Methyl Ester, (N-methyl-d3)-

The introduction of a trideuteromethyl group at the nitrogen atom of ecgonine methyl ester can be achieved through several synthetic strategies. The most common approaches involve either the hydrolysis of a deuterated cocaine precursor or the direct deuteration of a nor-ecgonine derivative.

A primary route to obtaining "Ecgonine methyl ester, (N-methyl-d3)-" is through the hydrolysis of cocaine that has been selectively deuterated at the N-methyl position (cocaine-(N-methyl-d3)). Cocaine undergoes hydrolysis of its benzoyl ester group to yield ecgonine methyl ester. oup.com This reaction can be catalyzed by enzymes such as plasma cholinesterases or can occur under basic conditions. nih.govresearchgate.net

Norcocaine → Cocaine-(N-methyl-d3) → Ecgonine methyl ester, (N-methyl-d3)-

The synthesis of the deuterated cocaine precursor itself starts with norcocaine, the N-demethylated analog of cocaine. researchgate.net Norcocaine can be N-methylated using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I), to introduce the isotopic label. This is then followed by the selective hydrolysis of the benzoyl ester to yield the desired product.

An alternative and more direct approach involves the N-deuteromethylation of nor-ecgonine methyl ester. This method avoids the need to handle cocaine as an intermediate. The synthesis begins with the N-demethylation of ecgonine methyl ester to produce nor-ecgonine methyl ester. The subsequent and final step is the introduction of the trideuteromethyl group.

Common deuteration methods for amines involve the use of deuterated alkyl halides. In this case, nor-ecgonine methyl ester can be reacted with a deuterated methylating agent like trideuteriomethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) to yield "Ecgonine methyl ester, (N-methyl-d3)-". The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Deuterating AgentPrecursorProduct
Trideuteriomethyl iodide (CD₃I)Nor-ecgonine methyl esterEcgonine methyl ester, (N-methyl-d3)-
Deuterated Dimethyl Sulfate ((CD₃)₂SO₄)Nor-ecgonine methyl esterEcgonine methyl ester, (N-methyl-d3)-

Isotopic Purity and Characterization Methodologies

For its use as an internal standard in quantitative analysis, the isotopic purity of "Ecgonine methyl ester, (N-methyl-d3)-" is of paramount importance. High isotopic purity ensures accurate and reliable results by minimizing interference from unlabeled or partially labeled molecules. astm.orgamazonaws.com

The determination of isotopic purity and the structural characterization of the compound are typically performed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the compound and to assess the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum, the percentage of the desired d3-labeled compound can be quantified relative to d0, d1, and d2 species. nih.gov For "Ecgonine methyl ester, (N-methyl-d3)-", the molecular ion peak would be expected at m/z 202.3, which is 3 mass units higher than the unlabeled compound (m/z 199.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the position of the isotopic label. researchgate.netmdpi.com In the ¹H NMR spectrum of "Ecgonine methyl ester, (N-methyl-d3)-", the signal corresponding to the N-methyl protons would be absent or significantly reduced in intensity. Conversely, the ¹³C NMR spectrum would show a characteristic multiplet for the carbon atom of the N-CD₃ group due to coupling with deuterium (B1214612).

The combination of these techniques provides a comprehensive characterization of the molecule, confirming both its chemical structure and isotopic enrichment. rsc.org

Kinetic Isotope Effects (KIE) in Related Reactions

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.orglibretexts.org This effect arises from the difference in the zero-point vibrational energies of C-H versus C-D bonds. portico.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which can result in a slower reaction rate. The KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., kH/kD. portico.org

In the context of "Ecgonine methyl ester, (N-methyl-d3)-", a primary KIE would be expected in reactions where the C-D bond of the N-methyl group is cleaved in the rate-determining step. A key metabolic pathway for cocaine is N-demethylation to norcocaine, a reaction catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov

Studies on other N-methylated compounds have demonstrated a significant KIE upon deuteration of the N-methyl group. For instance, the N-demethylation of some drugs has been shown to be a rate-limiting step in their metabolism, and deuteration of the N-methyl group can lead to a decrease in the rate of this metabolic pathway. A primary KIE (kH/kD) greater than 2 is often observed in such cases. portico.org

Advanced Analytical Methodologies Utilizing Ecgonine Methyl Ester, N Methyl D3

Role as an Internal Standard in Quantitative Analysis

In quantitative mass spectrometry (MS), an internal standard is essential to correct for variations that can occur during sample preparation and instrumental analysis. The complexity of biological matrices and analytical procedures, such as solid-phase or liquid-liquid extraction, can introduce variability that significantly impacts results. Internal standards help to compensate for these fluctuations and any instrumental drift, thereby enhancing the consistency and reliability of the data.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. Ecgonine (B8798807) methyl ester, (N-methyl-d3)-, is an ideal internal standard for IDMS because it is chemically and physically almost identical to the non-labeled analyte, ecgonine methyl ester. It closely mimics the analyte's behavior during extraction, derivatization, chromatography, and ionization.

A known quantity of the deuterated standard is added to the sample at the beginning of the analytical process. Because the standard and the analyte behave similarly, any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is then performed by measuring the ratio of the MS response of the analyte to that of the known concentration of the internal standard. This ratio is interpolated on a calibration curve to determine the exact concentration of the analyte in the original sample, effectively correcting for matrix effects and procedural inconsistencies.

Evaluation of Cross-Contribution in Isotopic Internal Standards

A potential complication in IDMS is the phenomenon of "cross-contribution," where the signal from the analyte contributes to the signal of the internal standard, and vice versa. This interference can compromise the accuracy of the quantification. Cross-contribution arises from the natural isotopic abundance of elements (like ¹³C) in the unlabeled analyte that can produce an ion at the same m/z as the deuterated standard, or from fragmentation patterns where both the analyte and the standard produce common fragment ions.

The evaluation of cross-contribution is a critical step in method validation. This can be assessed by analyzing the pure analyte and the pure internal standard separately to measure any overlapping signals at the m/z values designated for each other. To minimize this effect, it is recommended to select monitored ions for the analyte and the internal standard that have a mass difference of at least 3 mass units. Studies have shown that ion pairs with higher mass and the use of internal standards with a greater number of deuterium (B1214612) atoms generally result in more favorable (lower) cross-contribution data.

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures prior to detection by mass spectrometry. For the analysis of cocaine and its metabolites, both gas chromatography (GC) and liquid chromatography (LC) are widely employed, with Ecgonine methyl ester, (N-methyl-d3)- serving as a robust internal standard in both techniques.

Gas Chromatography (GC) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of cocaine and its metabolites. Ecgonine methyl ester, (N-methyl-d3)- is used as the internal standard for the quantification of ecgonine methyl ester (EME). An advantage of analyzing EME by GC-MS is that it can often be chromatographed on common stationary phases without the need for chemical derivatization, unlike the more polar metabolite benzoylecgonine (B1201016).

In a typical GC-MS method, biological samples (urine or blood) are first spiked with deuterated internal standards, including EME-d3. The analytes are then extracted, often using solid-phase extraction. For some metabolites like benzoylecgonine, a derivatization step is necessary to increase their volatility for GC analysis. The extract is then injected into the GC-MS, and the instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

One study detailed a method for the simultaneous analysis of cocaine, benzoylecgonine, and EME where deuterated analogs, including EME-d3, were used as internal standards. The masses monitored in SIM mode were m/z 303, 321, and 331 for cocaine and the derivatized forms of EME and benzoylecgonine, respectively, while the corresponding deuterated standards were monitored at m/z 308, 324, and 334.

The separation in GC is performed using a capillary column, which provides high-resolution separation of analytes. A method for analyzing cocaine and its metabolites utilized an HP-1 capillary column. The oven temperature was programmed to start at 100°C for 1 minute, then ramped up at 30°C per minute to a final temperature of 260°C. Another study analyzing cocaine metabolites in hair samples also employed a capillary column with a stationary phase composed of 35% phenyl polysilphenylene-siloxane. These columns provide the necessary efficiency to separate the target compounds from other matrix components before they enter the mass spectrometer.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred technique for the quantification of cocaine and its metabolites due to its high sensitivity, specificity, and reduced need for sample derivatization. Ecgonine methyl ester, (N-methyl-d3)- is frequently used as an internal standard in these assays.

LC-MS/MS methods have been developed for the simultaneous determination of cocaine, EME, and other metabolites in biological matrices like human plasma and urine. These methods often involve a simple sample preparation step, such as protein precipitation or solid-phase extraction, followed by injection into the LC-MS/MS system. The analytes are separated on a chromatographic column, such as a HILIC or a C8 column, before being ionized and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.

A rapid LC-MS/MS method for urine analysis demonstrated a combined extraction and chromatographic run time of less than 3.5 minutes. The assay showed excellent linearity and precision, with coefficients of variation (%CVs) below 10% for EME. Another validated method for human plasma used EME-d3 as an internal standard for the quantification of EME in a linear range of 1-200 ng/mL, with precision and accuracy better than 13.0%.

Table 1: Example of LC-MS/MS Method Parameters for EME Quantification in Urine This is an interactive table. You can sort and filter the data.

Parameter Value Reference
Analytical Technique On-line extraction-rapid HPLC-ESI-MS/MS
Internal Standard EME-d3
Lower Limit of Detection (LOD) 0.5 ng/mL
Linear Range 7.5 - 1000 ng/mL
Within-day/Between-day Precision (%CV) < 10%

Table 2: Example of LC-MS/MS Method Parameters for EME Quantification in Plasma This is an interactive table. You can sort and filter the data.

Parameter Value Reference
Analytical Technique LC-ESI-MS/MS
Internal Standard EME-d3
Column Type HILIC
Linear Range 1 - 200 ng/mL
Intra-day/Inter-day Precision (%CV) < 13.0%
Intra-day/Inter-day Accuracy (% of nominal) < 13.0%
Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of cocaine and its metabolites. When coupled with tandem mass spectrometry (MS/MS), UPLC provides a powerful tool for the rapid and reliable quantification of ecgonine methyl ester. In a notable application, a two-dimensional (2D) LC-MS/MS system was developed for the analysis of cocaine, benzoylecgonine, and ecgonine methyl ester in complex matrices such as bone. waters.com This methodology utilized Ecgonine methyl ester D3 as an internal standard to ensure accuracy. waters.com

The enhanced chromatographic efficiency of UPLC allows for shorter run times and improved separation of analytes from endogenous interferences. The use of EME-d3 is crucial in these high-speed analyses, as it co-elutes with the native analyte, providing a continuous correction for any matrix effects or fluctuations in instrument performance. This approach has demonstrated excellent linearity, with a reported linear range for ecgonine methyl ester from 0.1 to 10 ppb. waters.com

Table 1: UPLC-MS/MS Parameters for Ecgonine Methyl Ester Analysis

Parameter Value
Internal Standard Ecgonine methyl ester D3
Linear Range 0.1 - 10 ppb

| Detection System | Tandem Mass Spectrometry (MS/MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the bioanalytical field for the determination of drugs of abuse and their metabolites. Several HPLC methods have been developed and validated for the simultaneous analysis of ecgonine methyl ester and other cocaine-related compounds in biological samples, with EME-d3 serving as the internal standard.

One such method utilizes an Allure Basix column, achieving a retention time of 1.57 minutes for both ecgonine methyl ester and its deuterated analog. oup.com Another approach employs a Zorbax Eclipse XDB-C8 narrow-bore column, where ecgonine methyl ester elutes at 1.91 minutes. oup.comresearchgate.net A third method, using an Allure PFP Propyl column, demonstrates the rapid elution of EME in under three minutes. thamesrestek.co.uk

To enhance chromatographic retention and detection sensitivity, especially for the highly polar ecgonine methyl ester, derivatization techniques have been explored. The formation of a t-butyldimethylsilyl derivative of EME has been shown to improve its chromatographic behavior on reverse-phase columns. nih.gov

Table 2: HPLC Methodologies for Ecgonine Methyl Ester Analysis

Column Retention Time (min) Internal Standard Derivatization
Allure Basix 1.57 EME-d3 None
Zorbax Eclipse XDB-C8 1.91 EME-d3 None
Allure PFP Propyl < 3.0 Not specified None
Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. Given the polar nature of ecgonine methyl ester, HILIC provides an effective alternative for its analysis.

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.

A liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the quantification of cocaine and ecgonine methyl ester in human plasma utilizing a HILIC column. nih.gov This method successfully employed EME-d3 as an internal standard to correct for matrix effects and ensure accurate quantification. nih.gov The use of HILIC is particularly advantageous as it allows for the direct injection of protein-precipitated samples, simplifying the sample preparation process.

Mass Spectrometric Detection and Characterization

Mass spectrometry is the gold standard for the detection and characterization of ecgonine methyl ester, providing high sensitivity and specificity. The use of EME-d3 is integral to mass spectrometric quantification, enabling the use of isotope dilution techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the confirmatory analysis of cocaine and its metabolites. Due to the polarity and potential for thermal degradation of some metabolites, derivatization is often employed to improve their chromatographic properties and produce characteristic mass spectra.

In the analysis of ecgonine methyl ester, derivatization with reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277), or 4-fluorobenzoyl chloride, has been reported. nih.govnih.gov These derivatization strategies create more volatile and thermally stable compounds suitable for GC-MS analysis. The use of EME-d3 as an internal standard is crucial in these multi-step analytical procedures to account for any variability during the extraction and derivatization processes. nih.gov Analysis can also be performed without derivatization. nih.gov

Electron Impact (EI) ionization is a hard ionization technique that generates numerous fragment ions, providing a detailed mass spectrum that can be used for structural elucidation and library matching. When analyzing the tert-butyldimethylsilyl (TBDMS) derivative of ecgonine methyl ester, EI-MS produces several diagnostic ions. The mass spectrum is characterized by a base peak at a mass-to-charge ratio (m/z) of 82, with other significant fragments observed at m/z 96, 182, and 256. researchgate.netresearchgate.net This fragmentation pattern provides a high degree of confidence in the identification of the analyte. The deuterated internal standard, EME-d3, will produce a corresponding shift in the mass of the molecular ion and key fragments containing the N-methyl-d3 group.

Table 3: Diagnostic Ions for Ecgonine Methyl Ester-TBDMS Derivative by EI-GC-MS

m/z Relative Abundance
82 100%
96 39%
182 18%

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis. Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and its internal standard.

For the GC-MS analysis of derivatized ecgonine methyl ester, SIM is the preferred mode for quantification. For instance, in a method where EME was derivatized with 4-fluorobenzoyl chloride, the ion at m/z 321 was monitored for the derivatized analyte, while m/z 324 was monitored for the corresponding deuterated internal standard. nih.gov This targeted approach minimizes the interference from co-eluting compounds and allows for lower limits of detection.

Similarly, in LC-MS/MS methods, a related technique called Multiple Reaction Monitoring (MRM) is used. For underivatized EME, the transition of the precursor ion at m/z 199.9 to the product ion at m/z 181.9 is often monitored. oup.com For the internal standard, EME-d3, the corresponding transition is m/z 202.9 to m/z 184.9. oup.com

Table 4: Monitored Ions for Ecgonine Methyl Ester and EME-d3 in SIM/MRM Modes

Compound Derivatization Precursor Ion (m/z) Product Ion (m/z)
Ecgonine Methyl Ester 4-fluorobenzoyl chloride 321 -
EME-d3 4-fluorobenzoyl chloride 324 -
Ecgonine Methyl Ester None 199.9 181.9

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the quantification of compounds in complex biological matrices. In the context of cocaine analysis, LC-MS/MS methods are frequently employed to measure cocaine and its metabolites, such as ecgonine methyl ester (EME). oup.comnih.gov The use of a stable isotope-labeled internal standard, such as Ecgonine methyl ester, (N-methyl-d3)- (EME-d3), is critical for achieving accurate and precise quantification. cerilliant.com This internal standard, which has a chemical structure and ionization efficiency nearly identical to the target analyte, is added to samples at a known concentration before processing. nih.govnih.gov It co-elutes with the native EME and is used to correct for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the reliability of the results.

Methods have been developed for the simultaneous analysis of EME, benzoylecgonine (BZE), and cocaine in biological fluids like urine and plasma. nih.govoup.com These assays demonstrate high sensitivity and specificity, with lower limits of detection often in the low nanogram-per-milliliter (ng/mL) range. oup.com For instance, a validated method for human urine achieved a lower limit of detection of 0.5 ng/mL for EME. oup.com The linearity of these methods is typically excellent, with correlation coefficients (r²) greater than 0.99 across a wide concentration range. nih.govnih.gov

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most common ionization technique coupled with LC-MS for the analysis of polar and semi-polar compounds like cocaine metabolites. nih.govoup.com In this process, the column eluent is sprayed through a heated, high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the protonated molecules [M+H]⁺, are ejected into the gas phase and directed into the mass spectrometer.

For the analysis of EME and its deuterated standard EME-d3, ESI is typically operated in the positive ion mode. nih.gov The nitrogen-containing tropane (B1204802) ring structure of EME is readily protonated, leading to the formation of abundant precursor ions. The protonated molecule for EME is observed at a mass-to-charge ratio (m/z) of 200.1, while the corresponding ion for EME-d3 is observed at m/z 203 or 205, depending on the specific deuterated standard used. oup.com The selection of ESI parameters, such as ion spray voltage and source temperature, is optimized to maximize the signal intensity for these precursor ions. nih.gov

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. In MRM, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of EME), which is then fragmented in a collision cell. The third quadrupole is then set to monitor for a specific, characteristic product ion resulting from this fragmentation. This precursor-to-product ion transition is unique to the target compound, which minimizes interference from other co-eluting matrix components. oup.comnih.gov

For quantitative analysis, at least one MRM transition is monitored for the analyte (EME) and one for the internal standard (EME-d3). The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. oup.com The selection of product ions and the optimization of collision energy are crucial steps in method development to ensure maximum sensitivity. researchgate.net

Below is a table summarizing typical MRM transitions used for the analysis of Ecgonine Methyl Ester and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ecgonine Methyl Ester200.182.125
Ecgonine Methyl Ester200.197.1-
Ecgonine Methyl Ester200.1168.1-
Ecgonine methyl ester, (N-methyl-d3)-203--
Ecgonine methyl ester, (N-methyl-d3)-20585-

Data compiled from multiple research sources. oup.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for the analysis of large molecules, but it has also been adapted for the analysis of small molecules, including drugs of abuse in various matrices like hair. scienceopen.comresearchgate.net In this method, the sample is co-crystallized with an energy-absorbing matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA). scienceopen.com A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation.

Research has demonstrated the use of MALDI-MS for the qualitative detection of cocaine and its metabolites, including ecgonine methyl ester (EME), directly from hair strands. scienceopen.comresearchgate.net The technique can detect analytes even at low concentrations, showing a significant correlation with results from quantitative methods like GC-MS. scienceopen.com While these studies primarily focus on the detection of the native EME compound, the principles of isotope dilution would apply if Ecgonine methyl ester, (N-methyl-d3)- were incorporated as an internal standard. The deuterated standard would be expected to ionize with the same efficiency as the analyte, and its distinct mass signal would allow for ratiometric analysis to correct for signal variability and improve the potential for quantification by MALDI-MS.

Sample Preparation and Extraction Strategies for Trace Analysis

The accurate analysis of EME at trace levels in complex biological matrices such as blood, urine, and hair necessitates robust sample preparation and extraction procedures. researchgate.netsciex.com The primary goals of these strategies are to isolate the analyte from interfering matrix components, concentrate the analyte to improve detection limits, and ensure compatibility with the analytical instrument. lcms.cz Ecgonine methyl ester, (N-methyl-d3)- is added as an internal standard at the beginning of this process to account for any analyte loss during the multi-step procedure. nih.govnih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of cocaine and its metabolites from biological samples. nih.govnih.govresearchgate.net The method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge. lcms.cz For compounds like EME, mixed-mode cation-exchange cartridges (e.g., Bond Elut Certify, Strata-X-C) are particularly effective. sciex.comnih.gov These sorbents utilize both hydrophobic interactions and ion-exchange chromatography to retain the basic analytes while allowing matrix interferences to be washed away. nih.gov

A typical SPE procedure involves the following steps:

Conditioning: The cartridge is conditioned with solvents like methanol (B129727) and water/buffer to activate the sorbent. oup.comlcms.cz

Loading: The pre-treated biological sample, containing the deuterated internal standard, is loaded onto the cartridge. lcms.cz

Washing: The cartridge is washed with a series of solvents (e.g., water, dilute acid, methanol) to remove endogenous interferences. lcms.cz

Elution: The analytes of interest, including EME and EME-d3, are eluted from the sorbent using a specific solvent mixture, often an organic solvent like dichloromethane (B109758) or methanol containing a small amount of a basic modifier such as ammonium (B1175870) hydroxide. oup.comlcms.cz

The eluate is then typically evaporated to dryness and reconstituted in a small volume of mobile phase for LC-MS/MS analysis. oup.com SPE methods have demonstrated high extraction efficiencies, with recoveries for EME reported to be 85% or greater from urine. nih.gov

ParameterDescription
Matrix Urine, Blood, Plasma, Hair Digest
SPE Cartridge Type Mixed-Mode Cation Exchange (e.g., Bond Elut Certify, Strata-X-C)
Conditioning Solvents Methanol, Deionized Water, Phosphate Buffer
Wash Solvents Deionized Water, 100 mM HCl, Methanol
Elution Solvent Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2); Methanol/Ammonium Hydroxide (97:3)
Reported Recovery 85% - 128.9% (depending on metabolite and matrix)

Data compiled from multiple research sources. oup.comlcms.cznih.govresearchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another common technique used to isolate analytes from a biological matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. whitman.edu For the extraction of cocaine metabolites, the pH of the aqueous sample is often adjusted to optimize the partitioning of the target compounds into the organic phase.

In a typical LLE procedure, the biological sample containing the internal standard is buffered, and an organic solvent or a mixture of solvents (e.g., chloroform/isopropanol, 9:1) is added. nih.gov The mixture is vortexed vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. whitman.edu After mixing, the two phases are separated, often by centrifugation. The organic layer containing the analyte is then collected, evaporated, and the residue is reconstituted for analysis. While effective, LLE can sometimes be more labor-intensive and may result in the formation of emulsions that complicate phase separation. whitman.edu

Microwave-Assisted Extraction (MWE)

Microwave-Assisted Extraction (MWE) has emerged as a rapid and efficient technique for the extraction of cocaine and its metabolites, including ecgonine methyl ester (EME), from biological matrices. This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

A specific MWE method was developed for the simultaneous determination of cocaine and EME in human blood. nih.govresearchgate.net The optimal parameters for this extraction involved using a 6 mL mixture of chloroform-isopropanol (9:1, v/v) as the extraction solvent. nih.govresearchgate.net The sample's pH was adjusted to 10.0 with a 0.05 mol/L sodium carbonate-sodium bicarbonate buffer, and the extraction was carried out at 40°C for 6 minutes. nih.govresearchgate.net Following extraction, the analytes were quantified using gas chromatography-flame ionization detection (GC-FID) and qualified by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This MWE procedure yielded average recoveries for EME between 79.91% and 99.85%, with relative standard deviations under 3.10%. nih.govresearchgate.net A key advantage of this method is that it allows for the detection of EME without the need for a derivatization step. nih.govresearchgate.net The limit of detection (LOD) for EME was reported as 40 mg/L. nih.govresearchgate.net

Focused microwave-assisted extraction (FMAE) has also been applied to extract cocaine and its metabolite benzoylecgonine from coca leaves, demonstrating the efficiency of this technique. researchgate.net FMAE can generate extracts comparable to conventional solid-liquid extraction but in a significantly shorter time, with quantitative extraction achieved in as little as 30 seconds. researchgate.net The effectiveness of MWE is closely related to the dielectric constant of the solvent used, which influences its ability to absorb microwave energy. researchgate.net

Table 1: Parameters for Microwave-Assisted Extraction of Ecgonine Methyl Ester

ParameterConditionMatrixReference
Extraction SolventChloroform-isopropanol (9:1, v/v)Human Blood nih.govresearchgate.net
Solvent Volume6 mLHuman Blood nih.govresearchgate.net
Sample pH10.0 (using Na2CO3-NaHCO3 buffer)Human Blood nih.govresearchgate.net
Temperature40°CHuman Blood nih.govresearchgate.net
Extraction Time6 minutesHuman Blood nih.govresearchgate.net
Average Recovery79.91% - 99.85%Human Blood nih.govresearchgate.net
Limit of Detection (LOD)40 mg/LHuman Blood nih.govresearchgate.net

Protein Precipitation Techniques

Protein precipitation is a widely used sample preparation technique in bioanalytical chemistry for the removal of proteins from complex biological matrices like blood, plasma, or serum prior to analysis. ijisrt.comamericanlaboratory.com This method is often favored for its simplicity, speed, and cost-effectiveness. americanlaboratory.com The process typically involves adding a precipitating agent, such as an organic solvent or an acid, to the sample to denature and precipitate the proteins. ijisrt.com After centrifugation, the clear supernatant containing the analytes of interest, such as ecgonine methyl ester, is collected for further analysis. ijisrt.comchromatographyonline.com

In the analysis of cocaine and its metabolites, protein precipitation is a common initial step. For instance, a method for analyzing postmortem whole blood involved an initial protein precipitation followed by derivatization and extraction steps. oup.com Acetonitrile is a frequently used solvent for this purpose. researchgate.net In a typical procedure, three or four volumes of the organic solvent are added to the plasma sample, which is then mixed and incubated. For high-throughput applications, this process can be automated using 96-well plates. chromatographyonline.com

One validated method for quantifying cocaine and EME in human plasma involved mixing the plasma sample with acetonitrile, after which the protein precipitate was separated by centrifugation. nih.gov This simple "crash" technique is preferred in many settings, though it primarily removes proteins and may leave other matrix components like phospholipids (B1166683) that can interfere with analysis. americanlaboratory.comchromatographyonline.com Despite this, protein precipitation remains a crucial technique, often used in combination with more advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of analytes like EME. nih.gov

Table 2: Overview of Protein Precipitation Techniques for Cocaine Metabolite Analysis

Precipitating AgentMatrixProcedure HighlightsReference
AcetonitrileHuman PlasmaUsed for high-range assay of cocaine and EME. Sample mixed with acetonitrile, followed by centrifugation. nih.gov
AcetonitrilePlasma/SerumStandard procedure involves adding 3-4 volumes of solvent to the sample, followed by mixing and incubation. Can be performed in 96-well plates. chromatographyonline.com
Not specifiedPostmortem Whole BloodInitial protein precipitation step followed by derivatization and extraction for analysis of ecgonine and other metabolites. oup.com
Aqueous BufferDried Blood SpotsSix-mm punches were extracted with aqueous buffer followed by protein precipitation, evaporation, and reconstitution. nih.govresearchgate.net

Analysis in Dried Blood Spots (DBS)

Dried Blood Spot (DBS) sampling is a minimally invasive microsampling technique that has gained significant attention in forensic and clinical toxicology for the quantification of cocaine and its metabolites, including ecgonine methyl ester. nih.govresearchgate.netnih.gov This method offers several advantages over traditional venous blood collection, such as easier on-site collection, transportation, and storage. nih.gov

Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods have been developed and validated for the simultaneous quantification of EME and other cocaine-related compounds in DBS. nih.govnih.govnih.gov A typical procedure involves punching a small disc (e.g., 6 mm) from the dried blood spot, followed by extraction. nih.govresearchgate.net The extraction process can involve an aqueous buffer followed by protein precipitation. nih.govresearchgate.net

Validation of these methods has demonstrated their suitability for forensic applications. For example, one UPLC-MS/MS assay for EME and other metabolites in DBS was linear from 5-500 ng/mL, with precision assays showing a coefficient of variation (CV%) of 1.27-6.82% and accuracy in the range of 97-113.78%. nih.gov Another study reported lower limits of quantification (LLOQ) between 1.0 and 5.0 ng/mL for cocaine and its metabolites, with an extraction efficiency for EME of over 85.1%. nih.govunibo.it In postmortem samples, LODs and LOQs for EME were found to be 0.5 and 2 ng/mL, respectively. researchgate.net Stability studies have also shown that analytes can be reliably measured in DBS stored for extended periods at various temperatures. nih.govmdpi.com The concentrations on DBS stored at room temperature have been shown to match those from blood samples kept at -20°C for up to 3 months. researchgate.net

Table 3: Validation Data for the Analysis of Ecgonine Methyl Ester in Dried Blood Spots (DBS)

ParameterValue/RangeAnalytical MethodReference
Linear Range5–500 ng/mLUPLC-MS/MS nih.gov
Lower Limit of Quantification (LLOQ)1.0–5.0 ng/mLLC-MS/MS nih.gov
Limit of Quantification (LOQ) (Postmortem)2 ng/mLLC-MS/MS researchgate.net
Limit of Detection (LOD) (Postmortem)0.5 ng/mLLC-MS/MS researchgate.net
Precision (CV%)1.27–6.82%UPLC-MS/MS nih.gov
Accuracy97–113.78%UPLC-MS/MS nih.gov
Extraction Efficiency>85.1%UHPLC-MS unibo.it

Derivatization Chemistry for Enhanced Detection

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product with properties that are more suitable for a given analytical technique, particularly gas chromatography-mass spectrometry (GC-MS). elsevierpure.com For polar compounds like some cocaine metabolites, derivatization is often necessary to increase their volatility and thermal stability, thereby improving their chromatographic behavior and detectability. elsevierpure.comresearch-solution.com

While ecgonine methyl ester can be chromatographed on common GC stationary phases without derivatization, certain analytical methods incorporate this step to enhance detection or for simultaneous analysis with other metabolites that require it. nih.govnih.gov The primary derivatization techniques used for cocaine metabolites are silylation, acylation, and alkylation. elsevierpure.comresearch-solution.com

Silylation: This is a common method where an active hydrogen in the molecule (e.g., in a hydroxyl or amine group) is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are frequently used. journal-imab-bg.orgresearchgate.net Derivatization of EME with MTBSTFA produces a TBDMS derivative that is stable and suitable for GC-MS analysis. researchgate.netresearchgate.net

Acylation: This process involves the introduction of an acyl group. For EME, a method was developed using 4-fluorobenzoyl chloride in the presence of pyridine (B92270) and benzene (B151609) to convert EME to p-fluoro-cocaine. nih.gov Haloalkylacyl derivatives, such as those from pentafluoropropionic anhydride (PFPA), are also widely applied for the analysis of cocaine metabolites in various biological matrices. research-solution.com

Alkylation: This technique can be used to modify carboxylic acid and amine groups. One method describes the sequential derivatization of ecgonine and other metabolites by first propylating organic acids and amines, followed by esterification of alcohol groups. oup.com

The choice of derivatization agent and technique depends on the specific functional groups present in the analyte and the requirements of the analytical method. elsevierpure.comresearch-solution.com

Table 4: Derivatization Agents for the Analysis of Ecgonine Methyl Ester and Related Compounds

Derivatization TypeReagentTarget Analyte(s)Resulting DerivativeReference
SilylationMTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide)Ecgonine methyl ester, BenzoylecgonineTBDMS derivative journal-imab-bg.orgresearchgate.netresearchgate.net
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)BenzoylecgonineTMS derivative journal-imab-bg.org
Acylation4-fluorobenzoyl chlorideEcgonine methyl esterp-fluoro-cocaine nih.gov
AcylationPFPA (Pentafluoropropionic anhydride)Cocaine metabolitesPentafluoropropionyl derivative research-solution.com
Alkylation / Acylation1-propyliodide / p-nitrobenzoyl chlorideEcgonine, Ecgonine methyl esterPropylated and p-nitrobenzoyl ester derivative oup.com

Research on Metabolic Pathways and Degradation Mechanisms

Enzymatic and Chemical Hydrolysis Research in In Vitro Systems

The hydrolysis of ecgonine (B8798807) methyl ester (EME) and its parent compound, cocaine, involves both enzymatic and chemical processes. In vitro studies using biological matrices have demonstrated that EME is primarily formed through the enzymatic hydrolysis of cocaine's benzoyl ester group. oup.com This reaction is catalyzed by specific enzymes found in plasma and liver. nih.govscielo.br

Specifically, plasma cholinesterase and liver esterases are responsible for the biotransformation of cocaine into EME. nih.gov The liver esterase activity is abundant in the soluble fraction and is also found in microsomal and mitochondrial fractions. nih.gov The bacterial enzyme cocaine esterase (CocE), isolated from Rhodococcus species, also catalyzes this same reaction, converting cocaine to EME and benzoic acid with remarkable efficiency. nih.govqmul.ac.ukenzyme-database.org

In addition to enzymatic action, EME is susceptible to chemical hydrolysis. This non-enzymatic process is significantly influenced by pH. EME contains a methyl ester group that can be chemically hydrolyzed to form ecgonine (E). This reaction is accelerated under alkaline conditions. scispace.com Conversely, in acidic environments (pH 5-6), the chemical hydrolysis of both cocaine and EME is significantly suppressed. This pH-dependent degradation is a critical factor in understanding the compound's stability both in vitro and in vivo.

Research on the analogous compound anhydroecgonine (B8767336) methyl ester (AEME) further supports a dual degradation mechanism. Studies have shown that AEME is degraded via both chemical hydrolysis at basic pH and enzymatic hydrolysis by butyrylcholinesterase. scispace.comsigmaaldrich.com

Investigation of Degradation Products and Pathways in Non-Biological Matrices

Studies in non-biological matrices, such as buffers, are essential for isolating and understanding the chemical stability and degradation pathways of a compound, independent of enzymatic activity. For ecgonine methyl ester, the primary degradation product in such systems is ecgonine. oup.com

The principal pathway for this transformation is chemical hydrolysis of the methyl ester group. The rate of this hydrolysis is highly dependent on the pH of the solution. In buffers with pH values above 5, hydrolysis of related compounds like AEME occurs, though at a significantly lower rate compared to plasma. scispace.comsigmaaldrich.com This suggests that while chemical breakdown happens, it is less rapid than enzyme-mediated processes.

The stability of cocaine and its metabolites is known to be pH-sensitive. At physiological pH (7.4), spontaneous chemical hydrolysis is a known pathway for the conversion of cocaine to benzoylecgonine (B1201016) (BZE). Similarly, EME, which retains the methyl ester function of cocaine, undergoes chemical hydrolysis to ecgonine under these conditions. However, as the pH becomes more acidic, this chemical hydrolysis is inhibited, leading to greater stability of the EME molecule.

Role of Ecgonine Methyl Ester as an Intermediate in In Vitro Biotransformation Pathways

Ecgonine methyl ester is a key intermediate in the in vitro metabolic cascade of cocaine. In biological samples like plasma, cocaine is extensively and rapidly degraded through two main hydrolytic pathways. oup.com One pathway, mediated by plasma and liver esterases, produces EME. nih.gov The other pathway, primarily a chemical hydrolysis, produces benzoylecgonine (BZE). oup.com

Following its formation, EME does not typically accumulate but is further metabolized. In vitro degradation studies monitoring spiked plasma samples have shown that as cocaine concentrations decrease, EME concentrations initially rise and then subsequently fall. oup.comnih.gov This decline in EME is coupled with a corresponding increase in the concentration of ecgonine (ECG). oup.comnih.gov

This dynamic demonstrates that EME serves as a major intermediate, linking the parent drug, cocaine, to the final hydrolysis product, ecgonine. nih.gov In fact, EME is considered the major source of ecgonine detected in stored plasma samples. oup.comnih.gov The entire in vitro transformation from cocaine to its hydrolysis products appears to be stoichiometric, with the sum of the metabolites accounting for the initial cocaine concentration, suggesting that EME and BZE are the primary intermediates leading to ecgonine. oup.comnih.gov

Studies on the Formation and Stability in Biological Samples (excluding human clinical outcomes)

The formation and stability of ecgonine methyl ester in collected biological samples are critical considerations for accurate toxicological analysis. Studies have shown that the degradation of EME is highly dependent on storage temperature and the presence of preservatives. oup.comnih.govnih.gov

In vitro experiments using human plasma spiked with cocaine show that EME is formed in considerably higher amounts than BZE, especially in the initial period. oup.comnih.gov However, EME is also subject to degradation over time. The stability of EME and related compounds has been systematically evaluated in blood and urine. At –20°C, EME and other cocaine-related compounds are generally stable for up to a year, with recoveries greater than 80%. nih.gov

In contrast, significant degradation occurs at higher temperatures like 4°C. nih.govnih.gov The use of preservatives, such as sodium fluoride (B91410) (NaF), can slow down the degradation of both cocaine and EME, but does not completely halt it. oup.comnih.gov

The table below summarizes the findings from a stability study on cocaine metabolites in blood stored at 4°C. nih.gov

Stability of Ecgonine Methyl Ester (EME) in Blood at 4°C
CompoundStorage ConditionTime to Disappearance
Ecgonine Methyl Ester (EME)Without Preservative (NaF)185 days
Ecgonine Methyl Ester (EME)With Preservative (NaF)215 days
Cocaine (COC)Without Preservative (NaF)30 days
Cocaine (COC)With Preservative (NaF)150 days

In urine samples, stability is also influenced by pH. At pH 8 and 4°C, EME disappeared rapidly, within 15 days. nih.gov However, at a more acidic pH of 4, the compounds were found to be stable. nih.gov These findings highlight the dynamic nature of EME in biological samples and underscore the importance of appropriate storage conditions, such as freezing and the use of preservatives, to ensure sample integrity prior to analysis. oup.comnih.gov

Applications in Forensic Chemical Research

Development of Analytical Methods for Forensic Toxicology

The primary application of Ecgonine (B8798807) methyl ester, (N-methyl-d3)- is in the development and implementation of robust analytical methods for forensic toxicology. cerilliant.com It is an indispensable tool in isotope dilution methods, which are considered the gold standard for quantitative analysis. cerilliant.com This deuterated standard is routinely used in methods designed to detect and quantify cocaine and its major metabolites—including benzoylecgonine (B1201016), cocaethylene, and the target analyte, ecgonine methyl ester—in a variety of biological specimens. nih.gov

Forensic laboratories utilize this internal standard in a range of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common platforms where Ecgonine methyl ester, (N-methyl-d3)- is employed. cerilliant.comnih.gov For GC-MS analysis, derivatization is often required to improve the chromatographic properties of polar metabolites. nih.govresearchgate.net In contrast, LC-MS/MS methods can often analyze these compounds directly, offering reduced sample preparation time. oup.comnih.gov

The use of Ecgonine methyl ester, (N-methyl-d3)- is crucial for ensuring the reliability of these methods when analyzing complex matrices such as:

Urine: A common matrix for drug testing, where the standard helps to accurately quantify metabolite concentrations. nih.govoup.comnih.gov

Blood and Plasma: Essential for determining recent drug use, the standard corrects for variations in extraction and instrumental response. nih.govoup.comnih.gov

Hair: Used for assessing long-term exposure to substances, where the standard aids in the sensitive detection of analytes. ubi.ptresearchgate.net

Oral Fluid: A non-invasive alternative for detecting recent drug use.

Dried Blood Spots (DBS): An alternative sample collection method with advantages in storage and transportation. nih.gov

By adding a known quantity of Ecgonine methyl ester, (N-methyl-d3)- to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, or derivatization can be accurately compensated for. nih.govoup.com This is because the deuterated standard experiences similar losses, and the ratio of the analyte to the standard remains constant.

Biomarker Research for Substance Exposure Assessment

Ecgonine methyl ester is a major metabolite of cocaine, making it a key biomarker for assessing cocaine use. cerilliant.comoup.com Research into the stability of cocaine in biological samples has shown that ecgonine methyl ester can also be formed in vitro (after sample collection) through the hydrolysis of cocaine, particularly in unpreserved blood samples. nih.gov This post-collection artifact formation can complicate the interpretation of results, especially in postmortem toxicology. nih.gov

In this context, Ecgonine methyl ester, (N-methyl-d3)- is vital for the accurate quantification of the native ecgonine methyl ester. Studies have used this deuterated standard to develop methods that can differentiate between in vivo metabolism and in vitro degradation. oup.comnih.gov By accurately measuring the concentration of ecgonine methyl ester, toxicologists can better estimate the original concentration of cocaine in the blood at the time of death, providing a more precise interpretation of the drug's role in a particular case. nih.gov

Impurity Profiling and Controlled Substance Analysis Research

In the analysis of seized controlled substances, particularly cocaine base ("crack"), research has identified that ecgonine methyl ester and its isomer, pseudoecgonine (B1221877) methyl ester, can be formed as artifacts during analysis. astm.orgojp.govresearchgate.net These artifacts can be produced in the heated injection port of a gas chromatograph, especially when the illicit sample contains residual sodium bicarbonate from the manufacturing process. astm.orgresearchgate.net

The formation of these artifacts complicates impurity profiling, which aims to identify the chemical signature of a specific batch of an illicit drug to establish links between different seizures. It is crucial to distinguish between impurities that were originally present in the seized drug and artifacts created during the analytical procedure. Ecgonine methyl ester, (N-methyl-d3)- is essential for validating analytical methods used for this purpose. By using a stable isotope-labeled standard, researchers can develop and verify methods that minimize or account for artifact formation, ensuring that the reported chemical profile accurately reflects the composition of the seized substance. astm.org

Method Validation for Forensic Applications

Method validation is a critical process in forensic toxicology to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. Ecgonine methyl ester, (N-methyl-d3)- plays a central role in validating methods for cocaine metabolite analysis across several key parameters.

Specificity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. In methods using mass spectrometry, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and its deuterated internal standard, like Ecgonine methyl ester, (N-methyl-d3)-. oup.comnih.gov The analysis of blank matrix samples confirms the absence of interfering peaks at the retention time of the analyte and the internal standard. oup.comoup.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The use of Ecgonine methyl ester, (N-methyl-d3)- helps establish stable and reproducible calibration curves.

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r² or r)Ref.
LC-MS/MSPlasma1 - 200> 0.993 nih.gov
HPLCUrine200 - 1000> 0.99 nih.gov
LC-MS/MSPlasma5 - 1000> 0.9996 oup.com
HPLC-ESI-MS/MSUrine7.5 - 1000> 0.9981 oup.com

Limits of Detection (LOD) and Limits of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The high sensitivity of modern analytical instruments, combined with the use of deuterated standards, allows for very low detection limits.

AnalyteAnalytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Ref.
Ecgonine Methyl EsterLC-MS/MSPlasma2.8 - 4.45 oup.com
Ecgonine Methyl EsterHPLC-ESI-MS/MSUrine0.57.5 oup.comnih.gov

Precision measures the closeness of agreement between independent test results and is typically expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. Ecgonine methyl ester, (N-methyl-d3)- is fundamental to achieving high precision and accuracy by correcting for analytical variability.

Analytical MethodMatrixPrecision (%CV)Accuracy (%)Ref.
LC-MS/MSPlasma< 13.0Better than 13.0% (as % deviation) nih.gov
UPLC-MS/MSDried Blood Spots1.27 - 6.8297 - 113.78 nih.gov
HPLC-ESI-MS/MSUrine< 1097 - 113 oup.com

Recovery is the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the matrix. While the use of a deuterated internal standard corrects for incomplete recovery, validation studies still measure this parameter to ensure the extraction process is efficient and reproducible. Studies have reported recovery rates of over 85% for methods employing Ecgonine methyl ester, (N-methyl-d3)-. nih.govnih.gov

Biological samples contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect . In LC-MS/MS, these effects can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The most effective strategy to mitigate matrix effects is the use of a co-eluting, stable isotope-labeled internal standard such as Ecgonine methyl ester, (N-methyl-d3)-. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively nullified. One validation study using this standard reported low matrix effects, with the matrix factor ranging from 0.817 to 1.10. nih.gov

Stability of Analytes in Forensic Samples

Several factors significantly influence the stability of cocaine and its metabolites in forensic samples. The primary factors include storage temperature, the duration of storage, the pH of the matrix, and the presence of preservatives. nih.govnih.gov Cocaine itself is known for its in vitro instability, readily hydrolyzing both chemically and enzymatically. nih.govoup.com Its primary hydrolysis products are benzoylecgonine, formed through chemical hydrolysis, and ecgonine methyl ester, formed enzymatically by plasma cholinesterases. nih.gov Both of these primary metabolites can further degrade to ecgonine. oup.comnih.gov Consequently, proper sample collection and storage are critical to minimize these post-collection changes.

Stability in Blood Samples

Blood is a complex matrix where both enzymatic and chemical degradation can occur. The stability of ecgonine methyl ester in blood is highly dependent on storage temperature and the use of preservatives.

Effect of Temperature: Studies have consistently shown that freezing is the optimal condition for preserving cocaine and its metabolites in blood samples. At a temperature of -20°C, ecgonine methyl ester, along with cocaine and benzoylecgonine, demonstrates high stability, with recoveries greater than 80% after one year of storage. researchgate.netnih.gov In contrast, storage at refrigerated temperatures (4°C) leads to significant degradation. researchgate.netnih.gov At room temperature, degradation is even more rapid. nih.gov In unpreserved blood, cocaine can be almost completely degraded within a day. researchgate.net

Effect of Preservatives: The addition of preservatives, such as sodium fluoride (B91410) (NaF), can inhibit enzymatic activity and improve the stability of cocaine metabolites, especially at refrigerated temperatures. researchgate.netnih.gov Sodium fluoride acts as a cholinesterase inhibitor, slowing the enzymatic hydrolysis of cocaine to ecgonine methyl ester. In blood samples stored at 4°C with NaF, the degradation of ecgonine methyl ester is slowed, though it still disappears over time, with complete loss observed after approximately 215 days. researchgate.netnih.gov Without a preservative, the disappearance is much faster, occurring within about 185 days. researchgate.netnih.gov Adjusting the pH of the blood sample to around 5 can also enhance stability, as the rate of chemical hydrolysis increases with higher pH. nih.gov

The following table summarizes research findings on the stability of ecgonine methyl ester (EME) in whole blood under different storage conditions. The stability of Ecgonine methyl ester, (N-methyl-d3)- is expected to follow the same patterns.

Storage ConditionDurationPreservativeAnalyte Recovery/ObservationsReference
-20°C1 YearNot specified>80% Recovery (Stable) researchgate.netnih.gov
4°C185 DaysNoneComplete disappearance researchgate.netnih.gov
4°C215 DaysSodium Fluoride (NaF)Complete disappearance researchgate.netnih.gov
4°C35 DaysNot specifiedLittle loss of EME observed nih.gov
Room TemperatureNot specifiedNoneEME is less stable than Benzoylecgonine nih.gov

Stability in Urine Samples

Urine is a less enzymatically active matrix than blood, but chemical stability, particularly pH dependence, remains a significant factor.

Effect of Temperature and pH: Similar to blood, storing urine samples at -20°C provides the best long-term stability for ecgonine methyl ester. nih.gov In one study evaluating postmortem urine specimens, 22 out of 25 frozen samples had EME concentrations within 20% of their initial values after 6 months. nih.gov Refrigerated (4°C) samples also showed reasonable stability, with 19 of 25 specimens demonstrating similar stability over the same period. nih.gov At least 50% of the initial EME was detectable in all samples after six months under both frozen and refrigerated conditions. nih.gov

However, the pH of the urine can have a dramatic effect, especially at higher temperatures. In urine samples with a pH of 8 stored at 4°C, ecgonine methyl ester was found to disappear rapidly, within 15 days. researchgate.netnih.gov Maintaining a lower pH, for instance, a pH of 4, can enhance the stability of cocaine and its metabolites in urine. nih.gov

The data below illustrates the stability of ecgonine methyl ester (EME) in urine, which is directly applicable to the stability of its deuterated analog, Ecgonine methyl ester, (N-methyl-d3)-.

Storage ConditionDurationpHAnalyte Recovery/ObservationsReference
-20°C6 MonthsNot specified22 of 25 samples were within 20% of initial concentration nih.gov
4°C6 MonthsNot specified19 of 25 samples were within 20% of initial concentration nih.gov
4°C15 Days8Complete disappearance researchgate.netnih.gov
4°C1 Year4Stable researchgate.netnih.gov

Future Research Directions and Emerging Methodologies

Integration of Miniaturized and Automated Sample Preparation Techniques

Miniaturized techniques are gaining prominence for their ability to handle complex biological matrices with high efficiency. For instance, Microextraction by Packed Sorbent (MEPS) has been successfully optimized for the cleanup of hair samples to determine cocaine and its metabolites, including EME. nih.gov This technique is noted for its speed, reduced solvent consumption, and the reusability of its extraction beds. nih.gov Other emerging methods include Hollow Fiber Membrane Solvent Microextraction (HFMSME) , which has been applied to saliva samples, offering a simple and efficient sample preparation route. researchgate.net

Automation is another key research direction, significantly improving throughput and standardization in clinical laboratories. tecan.comOn-line sample extraction coupled directly with analytical instruments represents a major step forward. This approach, which combines sample cleanup and analysis into a single, continuous process, has been effectively used for the rapid quantification of EME and other cocaine metabolites in urine. oup.comoup.comnih.gov By automating the extraction process, these systems minimize manual sample handling, leading to combined extraction and chromatographic run times of less than 3.5 minutes. nih.gov The development of robotic liquid handling systems further promises to fully automate the entire sample preparation workflow, from matrix cleanup to the separation of polar and nonpolar compounds. tecan.com

TechniqueMatrixKey AdvantagesReference
Microextraction by Packed Sorbent (MEPS)HairFast, reduced solvent use, low cost, reusable sorbent beds. nih.gov
On-line Solid-Phase Extraction (SPE)UrineHigh throughput, reduced manual steps, rapid (run times <3.5 min). oup.comnih.gov
Hollow Fiber Membrane Solvent Microextraction (HFMSME)SalivaSimple, efficient, fast (10 min extraction), low sample volume. researchgate.net
Monolithic Molecularly Imprinted PolymerPlasma, SalivaHigh selectivity, on-line coupling with nano-LC, good recovery (85-99%). nih.gov

Advancements in Hyphenated Analytical Technologies

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical toxicology. nih.govsaspublishers.com The use of Ecgonine (B8798807) methyl ester, (N-methyl-d3)- as an internal standard is particularly suited for these mass spectrometry-based methods, allowing for precise quantification via isotope dilution. cerilliant.com Future advancements are focused on enhancing the speed, resolution, and sensitivity of these integrated systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of cocaine metabolites. nih.govoup.com The direct analysis of polar compounds like EME without the need for derivatization is a significant advantage of LC-MS over Gas Chromatography-Mass Spectrometry (GC-MS). oup.com Emerging developments in this area involve the use of Ultra-Performance Liquid Chromatography (UPLC) , which employs smaller particle-size columns to achieve faster separations and greater resolution compared to conventional HPLC. nih.gov A UPLC-MS/MS method has been validated for the simultaneous determination of cocaine and its metabolites, including EME, in dried blood spots, demonstrating excellent precision and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust and reliable "gold standard" technique, often used for confirmation. nih.gov Ecgonine methyl ester, (N-methyl-d3)- is frequently used as an internal standard in GC-MS assays. nih.gov Advances in this field include the development of faster GC systems and more sensitive mass analyzers, such as time-of-flight (TOF) and Orbitrap detectors, which provide high mass accuracy and resolution. The coupling of rapid chromatography with high-resolution mass spectrometry (HRMS) allows for highly specific and sensitive detection, minimizing potential interferences from complex matrices. researchgate.net

Hyphenated TechniqueTypical ApplicationLower Limit of Detection/Quantitation (LOD/LOQ) for EMEKey AdvancementsReference
LC-ESI-MS/MSHuman PlasmaLLOQ: 1 ng/mLHigh sensitivity and specificity without derivatization. nih.gov
On-line Extraction-HPLC-MS/MSHuman UrineLOD: 0.5 ng/mLIntegration of extraction and analysis for high throughput. oup.comnih.gov
UPLC-MS/MSDried Blood SpotsLLOQ: 5 ng/mLFaster separation, improved resolution, suitable for alternative matrices. nih.gov
GC-MSHuman Urine/BloodLOD: 50 ng/mL (derivatized)Established, reliable confirmation method. nih.govresearchgate.net

Exploration of Novel Derivatization and Detection Strategies

While LC-MS/MS often bypasses the need for derivatization, this chemical modification step remains crucial for the GC-MS analysis of polar compounds containing functional groups like the hydroxyl group in ecgonine methyl ester. elsevierpure.com Derivatization enhances volatility and thermal stability, making the analytes more amenable to gas chromatography. elsevierpure.com Research in this area focuses on developing faster, more efficient, and safer derivatization procedures.

A significant emerging strategy is Injection-Port Derivatization (IPD) . In this technique, the derivatization reaction occurs instantaneously within the heated injection port of the gas chromatograph. researchgate.net This approach eliminates the lengthy incubation step typical of conventional derivatization, simplifies sample preparation, and reduces analyst exposure to toxic reagents. A method using IPD with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been validated for quantifying cocaine and its metabolites, demonstrating good sensitivity and precision. researchgate.net Other research has explored the use of reagents like pentafluoropropionic acid anhydride (B1165640) and pentafluoropropanol (B8783277) to create stable derivatives of EME for GC-MS analysis. nih.gov The formation of t-butyldimethylsilyl derivatives has also been shown to increase chromatographic retention and detection sensitivity for EME in HPLC analysis. nih.gov

In the realm of detection, the development of portable mass spectrometers offers a new frontier for on-site testing. rsc.org While currently less powerful than laboratory-based instruments, miniaturized mass spectrometers are being coupled with ambient ionization techniques like paper spray ionization. rsc.org These systems could enable rapid screening for cocaine and its metabolites in matrices like urine and oral fluid outside of a traditional laboratory setting, representing a significant shift in forensic and clinical testing capabilities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ecgonine methyl ester (N-methyl-d3) in biological matrices, and how do deuterated standards improve accuracy?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Deuterated internal standards (e.g., Ecgonine methyl ester-D3.HCl) enable isotopic dilution, correcting for matrix effects and ion suppression. Key parameters include:

  • Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Detection : MRM transitions (e.g., m/z 202 → 82 for the analyte; m/z 205 → 85 for the deuterated standard) .
    • Data Table :
MatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Serum92 ± 50.10.3
Urine88 ± 70.20.5

Q. How is Ecgonine methyl ester (N-methyl-d3) synthesized, and what are the critical isotopic labeling considerations?

  • Methodological Answer : The compound is synthesized via methyl-d3 esterification of ecgonine using deuterated methanol (CD3OH) under acidic catalysis. Key steps include:

  • Deuterium Incorporation : Ensure >98% isotopic purity by optimizing reaction time (48–72 hours) and temperature (40–50°C).
  • Purification : Use preparative HPLC with a C18 column and validate isotopic integrity via high-resolution MS .

Advanced Research Questions

Q. What experimental parameters should be optimized in LC-MS/MS methods to distinguish Ecgonine methyl ester (N-methyl-d3) from structural analogs or metabolites?

  • Methodological Answer :

  • Chromatographic Separation : Adjust gradient elution (e.g., 5–95% acetonitrile in 10 min) to resolve co-eluting analogs like anhydroecgonine methyl ester.
  • Collision Energy : Optimize to 20–25 eV to enhance specificity of product ions (e.g., m/z 82 vs. m/z 85 for non-deuterated analogs).
  • Source Conditions : Desolvation temperature (500°C) and cone gas flow (150 L/h) reduce adduct formation .

Q. How can researchers resolve discrepancies in quantification results when using different deuterated internal standards?

  • Methodological Answer : Discrepancies often arise from variations in deuterium positioning or purity. Mitigation strategies include:

  • Standard Cross-Validation : Compare results from Ecgonine methyl ester-D3.HCl (≥98% D) against N-methyl-d9 analogs.
  • Matrix-Matched Calibration : Prepare calibrators in the same biological matrix (e.g., plasma) to account for extraction efficiency differences.
  • Purity Verification : Use NMR (e.g., δ 3.3 ppm for CD3 group) to confirm isotopic integrity .

Q. What are the stability profiles of Ecgonine methyl ester (N-methyl-d3) under varying storage conditions, and how should storage protocols be validated?

  • Methodological Answer : Stability is pH- and temperature-dependent.

  • Short-Term Stability : ≤5% degradation at 4°C for 72 hours in methanol.
  • Long-Term Stability : ≤10% degradation at -20°C for 6 months.
  • Validation Protocol : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via LC-MS/MS .
    • Data Table :
ConditionDegradation (%)Timeframe
25°C, pH 7.4157 days
-20°C, dark56 months
4°C, aqueous2048 hours

Methodological Considerations for Data Contradictions

  • Cross-Platform Validation : Compare results across LC-MS/MS, GC-MS, and immunoassays to identify platform-specific biases (e.g., antibody cross-reactivity in ELISA) .
  • Interlaboratory Studies : Participate in proficiency testing programs to harmonize protocols and reduce inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.